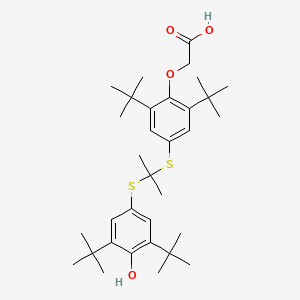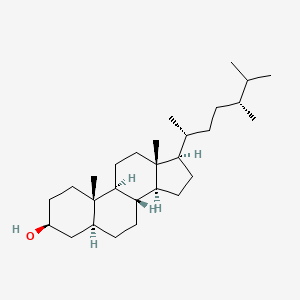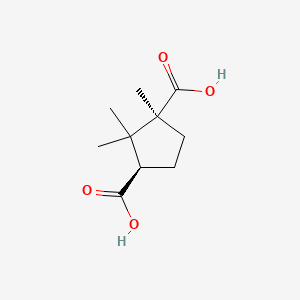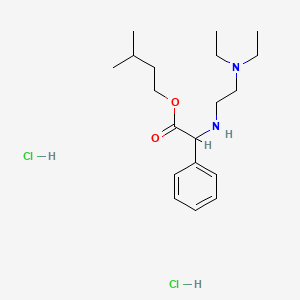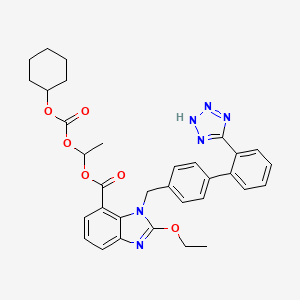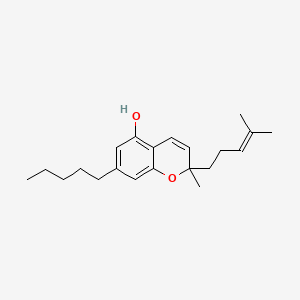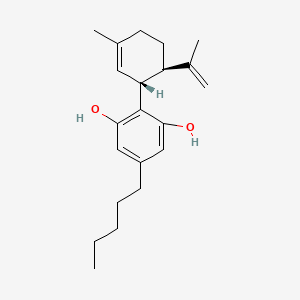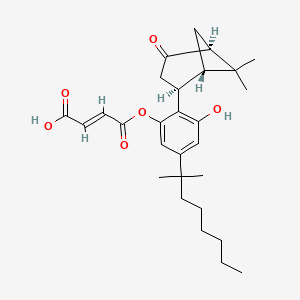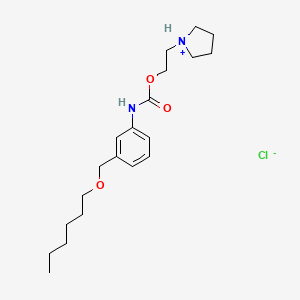
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents : One study explored pyridonecarboxylic acids, which share structural similarities with Carbanilic acid derivatives. These compounds have shown promising antibacterial activities, particularly against certain strains of bacteria. The structural relationships and their impact on antibacterial efficacy were a key focus of the study (Egawa et al., 1984).
Antagonistic Effects in Agriculture : A study investigated the effects of mixing diclofop (a herbicide) with desmedipham, a compound similar in structure to Carbanilic acid derivatives. It was observed that the combination resulted in decreased efficacy of diclofop in controlling certain weeds, highlighting the potential antagonistic interactions of these compounds in agricultural settings (Dortenzio & Norris, 1979).
X-Ray Powder Diffraction Analysis : In a study, the X-ray powder diffraction data for a compound structurally related to Carbanilic acid derivatives was reported. This method is essential for understanding the crystalline structure of such compounds, which is crucial in drug development and material science (Wang et al., 2017).
Effects on Smooth Muscle Responses : Research involving pentacaine, a derivative of Carbanilic acid, demonstrated its ability to relax smooth muscle and impact muscle contractions. This suggests potential applications in understanding muscle physiology and developing muscle relaxants (Mai et al., 1996).
Antiviral Activity : A study on substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which are structurally related to Carbanilic acid derivatives, indicated that these compounds did not show significant antiviral activity against certain viruses, with a few exceptions. This highlights the potential and limitations of these compounds in antiviral research (Ivashchenko et al., 2014).
Antimicrobial Agents : Research on pyridine-bridged Schiff bases, which are structurally related to Carbanilic acid derivatives, indicated that some of these compounds exhibited significant antimicrobial activity. This suggests their potential application in developing new antimicrobial drugs (Al-Omar & Amr, 2010).
Derivatization in Gas Chromatography : Studies have shown that certain Carbanilic acid derivatives can be used as derivatizing agents in gas chromatography, enhancing the analysis of various compounds (Hušek, 1992).
Eigenschaften
CAS-Nummer |
80171-66-0 |
|---|---|
Produktname |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride |
Molekularformel |
C20H33ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
2-pyrrolidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-4-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |
InChI-Schlüssel |
YOBNCRQOCSFWLF-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Kanonische SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



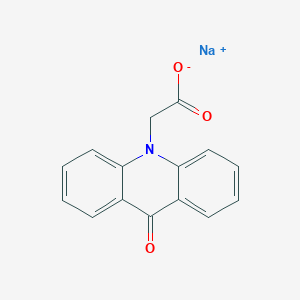

![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)
